N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Researchers developing ATP-competitive kinase inhibitors often lack diverse oxazole scaffolds with defined electronic profiles. This compound offers a unique 4-methoxyphenyl electron-donating group (σp = -0.27) and TPSA 64.4 Ų for peripheral selectivity. Key advantages: (1) Extra H-bond acceptor for hinge-region binding; (2) Lead-like properties (MW 322, XLogP3 3.9) suitable for hit-to-lead screening; (3) Orthogonal functional handles for rapid library derivatization.

Molecular Formula C19H18N2O3
Molecular Weight 322.364
CAS No. 955914-02-0
Cat. No. B2994037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide
CAS955914-02-0
Molecular FormulaC19H18N2O3
Molecular Weight322.364
Structural Identifiers
SMILESCCC1=CC=CC=C1NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O3/c1-3-13-6-4-5-7-16(13)21-18(22)19-20-12-17(24-19)14-8-10-15(23-2)11-9-14/h4-12H,3H2,1-2H3,(H,21,22)
InChIKeyVXFVDUXJCZWODF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide: Identity and Compound Class


N-(2-ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide (CAS 955914-02-0) is a fully synthetic, 4,5-diaryl-1,3-oxazole-2-carboxamide derivative with the molecular formula C19H18N2O3 and a molecular weight of 322.36 g/mol . It belongs to a broader class of oxazole-based heterocycles that are widely employed as scaffolds in medicinal chemistry, kinase inhibitor design, and chemical biology probe development [1]. The compound is currently offered as a research-grade screening compound by multiple vendors with stated purities of 90–95%+ [2]. Critically, no primary research publications, peer-reviewed pharmacological studies, or patent filings specifically describing this compound were identified at the time of this analysis. All differentiation claims presented below are therefore based on computed physicochemical properties, structural comparisons with closest catalog analogs, and class-level inference from the well-characterized 4,5-diaryl-1,3-oxazole-2-carboxamide patent literature.

N-(2-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide: Why Generic Substitution Fails


Within the 4,5-diaryl-1,3-oxazole-2-carboxamide chemical space, ostensibly minor substituent changes produce non-interchangeable compounds because the electronic character, steric profile, and hydrogen-bonding capacity of each substituent fundamentally alter target binding, solubility, and metabolic stability [1]. The compound CAS 955914-02-0 uniquely pairs an electron-donating 4-methoxy group on the C5-phenyl ring with an ortho-ethyl-substituted N-phenyl carboxamide. Its most direct commercial analog, the 4-fluoro variant (CAS 955659-44-6), differs by a single atom substitution yet presents an electron-withdrawing para substituent, yielding a reversed electronic vector across the 5-aryl ring . These two compounds are not functionally interchangeable; selecting one over the other can determine hydrogen-bond acceptor count, lipophilicity (ΔXLogP3 ≈ 0.5), and topological polar surface area (ΔTPSA ≈ 13.1 Ų), all of which are critical determinants in target-based screening and lead optimization campaigns [2]. The quantitative evidence below details the specific dimensions of differentiation.

N-(2-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide: Quantitative Differentiation vs. Analogs


H-Bond Acceptor Count: Methoxy vs. Fluoro Substituent

The target compound carries a 4-methoxyphenyl group at the oxazole C5 position, contributing one additional hydrogen bond acceptor (the methoxy oxygen) relative to the closest commercial comparator, the 4-fluorophenyl analog (CAS 955659-44-6). The methoxy oxygen can serve as a conventional H-bond acceptor in target binding pockets, whereas the fluorine atom in the comparator is a very weak H-bond acceptor that rarely participates in such interactions [1]. This difference is directly quantifiable via computed H-bond acceptor count and has implications for target engagement in ATP-binding pockets where a hinge-region H-bond contact is typically sought [2].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Topological Polar Surface Area: Membrane Permeability Impact

The topological polar surface area (TPSA) of the target compound is 64.4 Ų, which is markedly higher than the 51.3 Ų estimated for the 4-fluoro comparator (CAS 955659-44-6). This 13.1 Ų difference arises from the methoxy oxygen contributing additional polar surface [1]. According to established medicinal chemistry guidelines, a TPSA below 60 Ų is often favored for blood-brain barrier (BBB) penetration, while values between 60–140 Ų are typical for orally bioavailable drugs that do not necessarily cross the BBB [2]. The target compound sits just above the 60 Ų threshold, whereas the 4-fluoro analog falls comfortably below it.

Drug Design ADME Optimization Bioavailability Prediction

Lipophilicity (XLogP3): Methoxy vs. Fluoro Impact

The target compound has a computed XLogP3 of 3.9, reflecting the lipophilic contribution of the 4-methoxy substituent combined with the 2-ethylphenyl amide [1]. The 4-fluoro analog (CAS 955659-44-6) is estimated to have a lower XLogP3 of approximately 3.4, as fluorine substitution generally reduces logP relative to methoxy in aromatic systems . This ΔXLogP3 of ~0.5 log unit represents a roughly 3.2-fold difference in the octanol-water partition coefficient, which can translate into measurably different solubility, protein binding, and tissue distribution profiles.

Lipophilicity Optimization Drug-Likeness Solubility Prediction

Rotatable Bond Count and Flexibility vs. Heterocyclic Analogs

The target compound possesses 5 rotatable bonds, as computed from its SMILES structure [1]. This flexibility arises from the 2-ethylphenyl group (ethyl rotation + aryl-N bond), the carboxamide linkage, and the 4-methoxyphenyl group (methoxy rotation + aryl-oxazole bond). By comparison, the isoxazole analog N-(2-ethylphenyl)-5-methylisoxazole-4-carboxamide (CAS 794549-48-7) has only 3 rotatable bonds due to the absence of the 5-(4-methoxyphenyl) group . The benzothiazole analog (CAS 955631-65-9) has 4 rotatable bonds [2]. Higher rotatable bond count generally correlates with increased entropic penalty upon binding and may reduce ligand efficiency, but can also enable induced-fit binding to flexible protein pockets.

Conformational Analysis Ligand Efficiency Scaffold Optimization

Electronic Character (σp): Methoxy vs. Fluoro Substituent

The 4-methoxy substituent on the C5-phenyl ring is a moderately strong electron-donating group (Hammett σp = −0.27), whereas the 4-fluoro substituent in the closest analog is a weak electron-withdrawing group (σp = +0.06) [1]. This means the electron density on the 5-phenyl ring is substantially higher in the target compound, which can strengthen π-π stacking interactions with electron-deficient aromatic residues (e.g., Tyr, Phe) in protein binding sites. The opposite is true for the 4-fluoro analog, which is electron-poor and may preferentially interact with electron-rich binding site features. This electronic difference is well-established as a key determinant of binding affinity in kinase inhibitor SAR campaigns [2].

Physical Organic Chemistry Kinase Inhibitor Design SAR Analysis

Molecular Weight and Ligand Efficiency Metrics

The target compound has a molecular weight of 322.36 g/mol and 24 heavy atoms . The 4-fluoro comparator (CAS 955659-44-6) has a lower molecular weight of 310.33 g/mol with 23 heavy atoms . The isoxazole comparator (CAS 794549-48-7) is substantially smaller at 230.27 g/mol with 17 heavy atoms . According to the Rule of Three for fragment-based screening, compounds with MW <300 and heavy atom count ≤22 are ideal fragment starting points [1]. The target compound exceeds both thresholds, positioning it as a lead-like molecule rather than a fragment, whereas the isoxazole analog qualifies as fragment-like.

Fragment-Based Drug Discovery Lead-Likeness Ligand Efficiency Indices

N-(2-Ethylphenyl)-5-(4-methoxyphenyl)-1,3-oxazole-2-carboxamide: Best-Fit Application Scenarios


Kinase Inhibitor Lead Optimization: Hinge Region H-Bond

When developing ATP-competitive kinase inhibitors, the additional hydrogen bond acceptor (methoxy oxygen) of CAS 955914-02-0 provides an extra polar contact point not available with the 4-fluoro analog [1]. This compound is best deployed in SAR campaigns targeting kinases where a hinge-region hydrogen bond with a methoxy oxygen has been crystallographically demonstrated or computationally predicted. The higher TPSA (64.4 Ų) also favors peripheral selectivity over CNS penetration, which is desirable for non-brain-penetrant kinase inhibitors [2].

Chemical Probe Development: π-Stacking in Electron-Deficient Pockets

The electron-donating nature of the 4-methoxyphenyl group (σp = −0.27) makes CAS 955914-02-0 the preferred choice over the 4-fluoro analog (σp = +0.06) when the target binding site contains electron-deficient aromatic residues (e.g., protonated histidine, metal-coordinated tyrosine) that can engage in favorable π-stacking interactions [3]. This property is particularly relevant for probe molecules targeting bromodomains, methyl-lysine readers, or metalloenzyme active sites where electron-rich aromatic systems are known to enhance binding [4].

Lead-Like Library Enrichment for Hit-to-Lead

With MW of 322 g/mol, XLogP3 of 3.9, and 5 rotatable bonds, CAS 955914-02-0 occupies a lead-like chemical space distinct from both fragment-like isoxazole analogs (MW ~230) and larger, more complex oxazole derivatives . Procurement for hit-to-lead screening libraries is appropriate when the campaign requires compounds with sufficient complexity to yield measurable structure-activity relationships while remaining within lead-like physicochemical bounds (MW <450, logP <5) [5]. This compound fills a gap between fragment and drug-like collections.

Parallel Synthesis Building Block for Oxazole Libraries

The well-defined molecular architecture of CAS 955914-02-0, with its stable 1,3-oxazole core and orthogonal functional handles (methoxy for O-demethylation/derivatization, carboxamide for hydrolysis/re-amination), positions it as a versatile intermediate for generating focused compound libraries [6]. Its reported solubility in organic solvents facilitates further derivatization, making it suitable as a synthetic building block in medicinal chemistry laboratories conducting parallel library synthesis around the 4,5-diaryl-oxazole chemotype.

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